molecular formula C26H30N4O2 B4577904 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone

1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone

Cat. No.: B4577904
M. Wt: 430.5 g/mol
InChI Key: YKQAYMJRMSKNQO-UHFFFAOYSA-N
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Description

1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of pyrrolidine, piperazine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Biological Activity

The compound 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone , also referred to by its CAS number 26328-04-1 , exhibits significant biological activity that warrants detailed exploration. This article synthesizes current research findings, case studies, and biological data related to this compound.

The molecular formula of the compound is C26H35N3O9C_{26}H_{35}N_{3}O_{9}, with a molecular weight of 533.57 g/mol . It is characterized by the presence of a piperazine ring, a pyrrolidine moiety, and an indole structure, which contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects, including:

  • Calcium Channel Blockade : Similar compounds have demonstrated the ability to block calcium channels, which can lead to vasodilation and improved blood flow in various vascular tissues .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Anticancer Activity

Table 1 summarizes the IC50 values for various derivatives related to the compound in different cancer cell lines:

Compound DerivativeCell LineIC50 (µM)Reference
Compound AMCF-70.12
Compound BA5490.75
Compound CA3752.78
1-{4-[2-oxo...}OVXF 899TBDCurrent Study

These values indicate a promising potential for anticancer applications, particularly in breast and lung cancer models.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit antimicrobial properties against various pathogens. The following table illustrates the antimicrobial efficacy of related derivatives:

Compound DerivativeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
Compound FBacillus cereus8 µg/mL

Case Studies

Case Study 1: Cardiovascular Applications

A study involving cinepazide maleate (structurally related to the compound ) demonstrated its effectiveness in treating cardiovascular diseases by enhancing blood flow and reducing vascular resistance. The study highlighted its potential applications in managing conditions such as angina pectoris and myocardial infarction .

Case Study 2: Neuroprotective Effects

Research has suggested that compounds similar to 1-{4-[2-oxo...} may provide neuroprotective benefits by improving microcirculation and reducing oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative disorders .

Properties

IUPAC Name

2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c31-25(28-12-6-7-13-28)19-27-14-16-29(17-15-27)26(32)20-30-23-11-5-4-10-22(23)18-24(30)21-8-2-1-3-9-21/h1-5,8-11,18H,6-7,12-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQAYMJRMSKNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone
Reactant of Route 2
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1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone
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1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone
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1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone
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1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone
Reactant of Route 6
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1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.